molecular formula C14H18N4O2S2 B6643153 N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide

Cat. No. B6643153
M. Wt: 338.5 g/mol
InChI Key: OIYYZNNNRABWSW-UHFFFAOYSA-N
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Description

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Mechanism of Action

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways that are essential for B cell survival and proliferation. This leads to decreased B cell activation, proliferation, and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of hematological malignancies. In addition to its effects on B cells, N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has also been shown to inhibit the activity of other kinases, such as interleukin-2 inducible T-cell kinase (ITK) and TEC kinase. This broad inhibition profile may contribute to the efficacy of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide in combination with other targeted therapies.

Advantages and Limitations for Lab Experiments

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has several advantages for use in laboratory experiments, including its potency and selectivity for BTK inhibition, its ability to be used in combination with other targeted therapies, and its broad inhibition profile. However, N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has limitations in terms of its pharmacokinetic properties, such as low solubility and high clearance, which may impact its efficacy in clinical settings.

Future Directions

For research on N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide include further preclinical studies to elucidate its mechanism of action and potential synergies with other targeted therapies. Clinical trials are ongoing to evaluate the safety and efficacy of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide in patients with hematological malignancies, and further studies are needed to determine its potential in other disease indications. Additionally, the optimization of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide's pharmacokinetic properties may lead to improved efficacy in clinical settings.

Synthesis Methods

The synthesis of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 2-chloro-5-nitropyridine, which is then reacted with 4-methylpiperazine to form the intermediate 2-(4-methylpiperazin-1-yl)pyridine. This intermediate is then coupled with thiophene-2-sulfonyl chloride to form the final product, N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide. The synthesis of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has been optimized to improve yield and purity, and various analytical techniques are used to characterize the compound.

Scientific Research Applications

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has been extensively studied in preclinical models of hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has shown potent and selective inhibition of BTK, leading to decreased proliferation and survival of B cells. N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has also demonstrated synergy with other targeted therapies and chemotherapy agents, suggesting potential for combination therapy.

properties

IUPAC Name

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-17-6-8-18(9-7-17)12-4-5-13(15-11-12)16-22(19,20)14-3-2-10-21-14/h2-5,10-11H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYYZNNNRABWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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